molecular formula C17H24FNO2 B3263960 tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate CAS No. 382637-45-8

tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate

Número de catálogo B3263960
Número CAS: 382637-45-8
Peso molecular: 293.4 g/mol
Clave InChI: VISNTYBUDIDKRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the similar compound “tert-Butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate”, the InChI code is 1S/C17H22F3NO2/c1-16(2,3)23-15(22)21-9-8-13(17(19,20)11-21)10-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and other characteristics. For the similar compound “tert-Butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate”, the molecular weight is 329.36 .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

  • Synthesis of Analogous Compounds : Compounds structurally similar to tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate are synthesized as intermediates in the production of biologically active compounds, such as crizotinib (Kong et al., 2016). This underscores the compound's relevance in pharmaceutical synthesis.

  • Crystal Structure Analysis : Detailed structural characterization through techniques like X-ray diffraction is conducted on related compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was analyzed to understand its molecular and crystal structure, which aids in the development of its potential applications (Sanjeevarayappa et al., 2015).

Medical and Pharmaceutical Applications

  • Intermediate for Anticancer Drugs : Similar compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate are important intermediates in the synthesis of small molecule anticancer drugs. These intermediates are crucial in the development of new therapies for cancer (Zhang et al., 2018).

  • Key Intermediate in Vandetanib Synthesis : Another analogous compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, a drug used for the treatment of certain types of cancer (Wang et al., 2015).

Synthon for Piperidine Derivatives

  • Preparation of Piperidine Derivatives : Reactions involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone are utilized to create tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for preparing diverse piperidine derivatives, illustrating the compound's role in the synthesis of novel chemical entities (Moskalenko & Boev, 2014).

Mecanismo De Acción

The mechanism of action of a compound depends on its intended use. For example, “tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate” is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .

Safety and Hazards

The safety and hazards of a compound depend on its properties. For the similar compound “tert-Butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate”, it is recommended to store at room temperature .

Direcciones Futuras

The future directions of a compound depend on its potential applications. For example, “tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate” is an intermediate of Niraparib, suggesting potential applications in the development of new drugs .

Propiedades

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISNTYBUDIDKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of the t-Butyl 3-(4-fluorobenzylidene)-1-piperidinecarboxylate (3.82 g, 13.1 mmol) and 10% palladium on carbon (0.76 g) in degassed methanol (200 mL) was added hydrogen gas to 55 psi. The reaction was stirred for 16 h and then filtered through a pad of celite. The celite was washed with methanol (200 mL). The filtrates were combined and concentration in vacuo to yield 2.76 g as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 7.12-7.07 (m, 2H), 6.98-6.93 (m, 2H), 3.89 (dt, J=13, J′=4, 1H), 3.84-3.74 (m, 1H), 2.57-2.43 (m, 4H), 1.75-1.60 (m, 4H), 1.42 (s, 9H), 1.15-1.09 (m, 1H).
Name
t-Butyl 3-(4-fluorobenzylidene)-1-piperidinecarboxylate
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(4-fluorobenzyl)piperidine-1-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.